Butein mechanism of action in cancer cells
Butein mechanism of action in cancer cells
A comprehensive understanding of the molecular mechanisms underlying the anticancer effects of natural compounds is paramount for the development of novel therapeutic strategies. Butein (3,4,2',4'-tetrahydroxychalcone), a chalconoid found in various medicinal plants, has emerged as a promising agent with potent anticancer activities against a wide range of human cancers. This technical guide provides an in-depth analysis of the mechanisms of action of butein in cancer cells, focusing on its effects on key signaling pathways, cell cycle regulation, apoptosis, and metastasis.
Induction of Apoptosis
Butein is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways.
1.1. Intrinsic (Mitochondrial) Pathway
Butein disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis. The process is also regulated by the Bcl-2 family of proteins. Butein upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the balance towards apoptosis.
1.2. Extrinsic (Death Receptor) Pathway
Butein can also initiate apoptosis through the extrinsic pathway by upregulating the expression of death receptors, such as Fas, and their ligands. This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.
Cell Cycle Arrest
Butein has been shown to induce cell cycle arrest at different phases in various cancer cell lines.
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G1/S Arrest: In acute lymphoblastic leukemia cells, butein causes cell cycle arrest at the G1/S transition.[1][2] This is achieved by decreasing the expression of cyclin E and cyclin-dependent kinase 2 (CDK2).[1][2] Butein also promotes the nuclear localization of FOXO3a, which enhances the expression of the cell cycle inhibitor p27kip1.[1]
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G2/M Arrest: In human hepatoma cancer cells, butein induces G2/M phase arrest. This is associated with increased phosphorylation of ATM, Chk1, and Chk2, and reduced levels of cdc25C, leading to the inactivation of the Cdc2 kinase. This effect is mediated by the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.
Inhibition of Metastasis and Angiogenesis
Butein exhibits significant anti-metastatic and anti-angiogenic properties.
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Inhibition of Invasion and Migration: Butein has been shown to inhibit the invasion and migration of various cancer cells, including bladder cancer and melanoma. It suppresses the expression and activity of matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (uPA), key enzymes involved in the degradation of the extracellular matrix. This inhibitory effect is mediated through the suppression of the ERK1/2 and NF-κB signaling pathways.
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Anti-angiogenic Effects: Butein inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). This effect is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.
Modulation of Signaling Pathways
The anticancer effects of butein are attributed to its ability to modulate multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.
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PI3K/Akt/mTOR Pathway: Butein is a potent inhibitor of the PI3K/Akt/mTOR pathway. By inhibiting this pathway, butein suppresses cancer cell growth, proliferation, and survival.
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MAPK Pathway: Butein modulates the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38. In some cancer cells, butein inhibits the phosphorylation of ERK while activating JNK and p38, leading to apoptosis.
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NF-κB Pathway: Butein suppresses the activation of the transcription factor NF-κB, which plays a crucial role in inflammation, cell survival, and proliferation.
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STAT3 Pathway: Butein has been shown to inhibit the phosphorylation of STAT3, leading to the induction of apoptosis.
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p53 Pathway: Butein can restore the function of mutant p53, a tumor suppressor protein that is frequently inactivated in cancer. It helps to stabilize the wild-type conformation of mutant p53, allowing it to transactivate its target genes and induce cancer cell death.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of butein in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| CAL27 | Oral Squamous Cell Carcinoma | 4.361 | 48 | |
| SCC9 | Oral Squamous Cell Carcinoma | 3.458 | 48 | |
| MCF-7 | Breast Cancer | 22.72 | 48 | |
| MDA-MB-231 | Breast Cancer | 20.51 | 48 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.
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Treat the cells with various concentrations of butein for the desired time periods (e.g., 24, 48, 72 h).
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 h at 37°C.
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Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
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Treat cancer cells with butein for the indicated time.
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Harvest the cells and wash them with cold PBS.
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Resuspend the cells in 1X binding buffer.
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Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 min at room temperature.
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Analyze the cells by flow cytometry.
Western Blot Analysis
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Lyse butein-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration using the BCA protein assay.
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Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk in TBST for 1 h.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 h.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: Butein-induced apoptotic pathways in cancer cells.
Caption: Butein-induced cell cycle arrest at G1/S and G2/M phases.
Caption: Inhibition of metastasis and angiogenesis by butein.
